beta-Alanine, N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt

Übersicht

Beschreibung

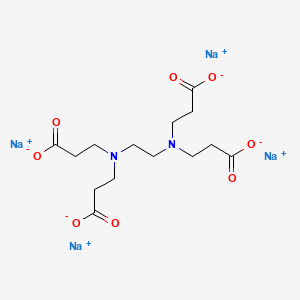

beta-Alanine, N,N’-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt: is a chemical compound with the molecular formula C14H20N2Na4O8 and a molecular weight of 436.28 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of beta-Alanine, N,N’-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt involves the reaction of ethylenediamine with beta-alanine and subsequent carboxylation . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: : Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions: : beta-Alanine, N,N’-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Exercise Performance Enhancement

Numerous studies have demonstrated that beta-alanine supplementation significantly improves exercise capacity, particularly in high-intensity activities lasting from 1 to 4 minutes. A meta-analysis indicated an overall effect size of 0.374 for exercise outcomes following beta-alanine supplementation, suggesting a meaningful improvement in performance metrics such as time to exhaustion (TTE) and power output .

Table 1: Summary of Key Studies on Beta-Alanine Supplementation

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Harris et al. (2006) | Healthy adults | 4-6 g/day | 4 weeks | Increased muscle carnosine content |

| Stout et al. (2007) | Recreational athletes | 6 g/day | 28 days | Improved TTE in cycle tests |

| Hobson et al. (2012) | Mixed populations | Variable | 4-10 weeks | Meta-analysis showed significant performance improvements |

Effects on Fatigue and Recovery

Beta-Alanine has been shown to attenuate neuromuscular fatigue, particularly beneficial for older populations or those engaged in prolonged high-intensity training. Studies indicate that supplementation can lead to improvements in physical working capacity at fatigue threshold (PWCFT), enhancing recovery times between bouts of intense exercise .

Table 2: Effects on Fatigue Threshold

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Smith-Ryan et al. (2012) | Female athletes | 6 g/day | Increased PWCFT |

| Chung et al. (2012) | Competitive swimmers | 4 g/day | No significant change in blood pH but improved performance metrics |

Case Study: High-Intensity Cycling

In a study conducted by Sale et al. (2011), participants engaged in high-intensity cycling after a four-week beta-alanine supplementation regimen showed significant improvements in endurance compared to the placebo group. The results highlighted an increase in TTE by approximately 13%, demonstrating the practical application of beta-alanine in competitive cycling .

Case Study: Resistance Training

Another notable study by Harris et al. (2006) examined the impact of beta-alanine on resistance training outcomes. Participants who supplemented with beta-alanine displayed enhanced muscle carnosine levels and improved strength metrics over a ten-week resistance training program, emphasizing its potential role in strength sports .

Safety and Side Effects

Research indicates that beta-alanine supplementation is generally safe when consumed at recommended doses (4-6 g/day). The most common side effect reported is paraesthesia (tingling), which can be mitigated by dividing doses or using sustained-release formulations . Long-term studies have not shown any adverse effects related to muscle or organ health.

Wirkmechanismus

The mechanism of action of beta-Alanine, N,N’-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt involves its ability to chelate metal ions. This chelation process stabilizes metal ions and prevents them from participating in unwanted side reactions. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Similar compounds include ethylenediaminetetraacetic acid (EDTA), nitrilotriacetic acid (NTA), and diethylenetriaminepentaacetic acid (DTPA) .

Uniqueness: : The uniqueness of beta-Alanine, N,N’-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt lies in its specific structure, which allows for the formation of stable complexes with a wide range of metal ions. This makes it particularly useful in applications where metal ion stabilization is critical .

Biologische Aktivität

Beta-Alanine, particularly in its tetrasodium salt form (N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-), has garnered significant attention in the field of sports nutrition and exercise physiology. This compound is primarily recognized for its role in enhancing muscle carnosine levels, which plays a crucial part in buffering hydrogen ions during high-intensity exercise. This article delves into the biological activity of this compound, supported by various studies and data.

Carnosine Synthesis : Beta-Alanine serves as a precursor to carnosine, a dipeptide composed of beta-alanine and histidine. Carnosine is stored in skeletal muscle and functions as an intracellular buffer, helping to maintain pH levels during intense physical activity. The increased availability of beta-alanine leads to elevated muscle carnosine concentrations, which can improve exercise performance by delaying fatigue.

pH Buffering : During anaerobic exercise, lactic acid accumulates in muscles, leading to acidosis. Carnosine mitigates this effect by buffering excess hydrogen ions, thereby enhancing performance in activities that require short bursts of high-intensity effort.

Performance Enhancement

Numerous studies have demonstrated the ergogenic effects of beta-alanine supplementation:

- Increased Training Volume : A systematic review indicated that beta-alanine supplementation can significantly augment training volume and improve exercise capacity. The most pronounced effects were observed in tasks lasting 1 to 4 minutes, with an average performance improvement of 2.85% compared to placebo groups .

- Meta-Analysis Results : A meta-analysis encompassing 40 studies with 1461 participants reported a significant overall effect size of 0.18 (95% CI 0.08 to 0.28), indicating that beta-alanine positively influences exercise performance .

Case Studies

- High-Intensity Cycling : In a study by Sale et al., participants who supplemented with beta-alanine showed marked improvements in time to exhaustion (TTE) during high-intensity cycling tasks .

- Resistance Training : Research has shown that individuals who engaged in resistance training while supplementing with beta-alanine experienced enhanced muscle carnosine levels and improved performance outcomes compared to those who did not supplement .

- Older Adults : Stout et al. (2008) highlighted that beta-alanine supplementation could attenuate neuromuscular fatigue in older populations, suggesting potential benefits for daily activities and fall prevention .

Safety Profile

Beta-Alanine is considered safe for healthy individuals when taken at recommended doses (4–6 g daily). The primary side effect reported is paraesthesia (tingling sensation), which can be minimized by using lower doses or sustained-release formulations .

Summary Table of Key Findings

| Study Reference | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Harris et al., 2006 | Athletes | 4–6 g/day | 4 weeks | Increased muscle carnosine content; enhanced performance |

| Stout et al., 2008 | Older adults | 4–6 g/day | 28 days | Reduced neuromuscular fatigue; improved daily function |

| Sale et al., 2011 | Cyclists | 6 g/day | 10 weeks | Significant improvements in TTE during high-intensity cycling |

Eigenschaften

IUPAC Name |

tetrasodium;3-[2-[bis(2-carboxylatoethyl)amino]ethyl-(2-carboxylatoethyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O8.4Na/c17-11(18)1-5-15(6-2-12(19)20)9-10-16(7-3-13(21)22)8-4-14(23)24;;;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVPOGPEEJPBFT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)[O-])CCN(CCC(=O)[O-])CCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2Na4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5070739 | |

| Record name | .beta.-Alanine, N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67874-43-5 | |

| Record name | beta-Alanine, N,N'-1,2-ethanediylbis(N-(2-carboxyethyl)-, sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, N,N'-1,2-ethanediylbis[N-(2-carboxyethyl)-, tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium N,N'-ethylenebis[N-(2-carboxylatoethyl)-β-alaninate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.